molecular formula C17H17ClN2O4 B2863888 N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide CAS No. 314028-95-0

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide

Cat. No.: B2863888
CAS No.: 314028-95-0
M. Wt: 348.78
InChI Key: FLBDQNKSOCSZBZ-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a butoxy group attached to a phenyl ring, a chloro group, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the substitution of the amide hydrogen with a 4-butoxyphenyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and butoxy groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    N-(4-butoxyphenyl)acetamide: Similar structure but lacks the chloro and nitro groups.

    4-chloro-3-nitrobenzamide: Similar structure but lacks the butoxyphenyl group.

    N-(4-butoxyphenyl)-4-chlorobenzamide: Similar structure but lacks the nitro group.

Uniqueness

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide is unique due to the combination of the butoxy, chloro, and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Properties

IUPAC Name

N-(4-butoxyphenyl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-2-3-10-24-14-7-5-13(6-8-14)19-17(21)12-4-9-15(18)16(11-12)20(22)23/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBDQNKSOCSZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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